molecular formula C14H15NO4 B554706 (S)-2-(1,3-Dioxoisoindolin-2-yl)-4-methylpentanoic acid CAS No. 2419-38-7

(S)-2-(1,3-Dioxoisoindolin-2-yl)-4-methylpentanoic acid

Cat. No. B554706
CAS RN: 2419-38-7
M. Wt: 261.27 g/mol
InChI Key: RMOSZIHTPMEZAP-NSHDSACASA-N
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Description

“(S)-2-(1,3-Dioxoisoindolin-2-yl)propanoic acid” is a chemical compound with the CAS Number: 4192-28-3 . It has a molecular weight of 219.2 .


Synthesis Analysis

The synthesis of a similar compound, ®-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, has been reported . The methyl anthranilate was produced by the esterification of anthranilic acid in an acidic medium. The phthaloyl-protected alanine was rendered by the fusion of alanine with phthalic anhydride at 150 °C, followed by coupling with the methyl anthranilate to furnish the isoindole .


Molecular Structure Analysis

The structure of ®-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester was verified using single-crystal XRD . The molecules of isoindole are connected in the form of dimers, and the π⋯π stacking interaction between aromatic rings further stabilizes the crystal packing .


Physical And Chemical Properties Analysis

“(S)-2-(1,3-Dioxoisoindolin-2-yl)propanoic acid” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

  • Polymer Synthesis : A study by Faghihi et al. (2010) discusses the synthesis of optically active polyamides with 4-nitro-1,3-dioxoisoindolin-2-yl pendent groups. These polymers exhibit high solubility in polar organic solvents and are characterized by their high yield, inherent viscosities, and thermal stability (Faghihi, Absalar, & Hajibeygi, 2010).

  • Antimicrobial Activity : Bedair et al. (2006) reported the synthesis of 4-aminophenylacetic acid derivatives, including (dioxoisoindolin-2-yl)phenylacetic acid, demonstrating promising antimicrobial activities (Bedair, Ali, El-Agrody, Eid, El-Nassag, & El-Sherbeny, 2006).

  • Anti-inflammatory Agents : Nikalje et al. (2015) synthesized a series of 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-substituted thiazolidin-5-yl) acetic acid derivatives showing promising anti-inflammatory activity in both in vitro and in vivo models. This study also included molecular docking to understand the compounds' binding affinity towards human serum albumin (Nikalje, Hirani, & Nawle, 2015).

  • Crystal Structure Analysis : Raza et al. (2009) analyzed the crystal structure of (2R)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid, highlighting its planar dioxoisoindolinyl unit and intramolecular hydrogen bond formation (Raza, Tahir, Saddiqa, Danish, & Iqbal, 2009).

  • Antiepileptic Activity : Asadollahi et al. (2019) conducted a study on novel phthalimide derivatives bearing amino acid conjugated anilines, synthesized from 2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanoic acid. These compounds exhibited significant antiepileptic activity in male mice, with molecular docking studies providing insights into their interactions with the GABAA receptor (Asadollahi, Asadi, Hosseini, Ekhtiari, Biglar, & Amanlou, 2019).

Safety And Hazards

“(S)-2-(1,3-Dioxoisoindolin-2-yl)propanoic acid” is associated with the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

(2S)-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-8(2)7-11(14(18)19)15-12(16)9-5-3-4-6-10(9)13(15)17/h3-6,8,11H,7H2,1-2H3,(H,18,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOSZIHTPMEZAP-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(1,3-Dioxoisoindolin-2-yl)-4-methylpentanoic acid

CAS RN

2419-38-7
Record name N-Phthaloyl-L-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2419-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-1,3-dihydro-α-(2-methylpropyl)-1,3-dioxo-2H-isoindole-2-acetic acid
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.580
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of d,1-leucine (3.31 g, 25.0 mmol) and sodium carbonate (2.78 g, 26.25 mmol) in 50 mL of water is added N-carboethoxyphthalimide (5.65 g, 25.0 mmol). After 1 hour at room temperature, the reaction slurry is filtered, the filtrate stirred, and the pH adjusted to 1-2 with 4N hydrochloric acid. The mixture is stirred overnight, the resulting slurry is filtered, and the solid washed with water and dried in vacuo (60° C., <1 mm) to afford 5.32 g (81%) of the 2-phthalimido-4-methylpentanoic acid as a white powder: mp 134°-137° C.; 1H NMR (DMSO-d6, 250 M Hz) δ 12.50 (br s, 1H), 8.00-7.80 (m, 4H), 4.79 (dd, 1H, J=4.3), 2.28-2.10 (m,1H), 1.94-1.77 (m,1H), 1.51-1.134 (m, 1H), 0.89 (d, 3H, J=4.4), 0.86 (d, 3H, J=4.5); 13C NMR (DMSO-d6) δ 170.8, 167.4, 134.8, 131.1, 123.3, 50.2, 36.7, 24.6, 23.0, 20.8. Anal. Calculated for C14H15NO4. Theoretical: C, 64.36; H, 5.74; N, 5.36. Found: C, 64.18; H, 5.73; N, 5.98.
Quantity
3.31 g
Type
reactant
Reaction Step One
Quantity
2.78 g
Type
reactant
Reaction Step One
Quantity
5.65 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Yan, CA Banuelos, NR Mawji, BO Patrick… - Journal of natural …, 2020 - ACS Publications
Synthetic analogues of the marine natural product sintokamides have been prepared in order to investigate the structure–activity relationships for the androgen receptor N-terminal …
Number of citations: 12 pubs.acs.org

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